3-Amino-3-(2-bromophenyl)propanoic acid
Overview
Description
3-Amino-3-(2-bromophenyl)propanoic acid is a chemical compound with the CAS Number: 117391-48-7 . It has a molecular weight of 244.09 . The IUPAC name for this compound is 3-(2-bromophenyl)-beta-alanine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) . This indicates the presence of a bromophenyl group attached to a propanoic acid structure with an amino group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that similar compounds participate in solution phase peptide synthesis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.09 . The compound has a melting point of 227 °C . The density is predicted to be 1.6±0.1 g/cm3 .Scientific Research Applications
Synthesis of Phthalocyanine Derivatives
3-Amino-3-(2-bromophenyl)propanoic acid: is utilized in the synthesis of phthalocyanine derivatives . These derivatives are significant due to their stability and electronic properties, making them suitable for use in photodynamic therapy for cancer treatment, as well as in materials for organic photovoltaic cells.
Development of Organic Semiconductors
The compound serves as a precursor in the development of organic semiconductors . Organic semiconductors are essential for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Creation of Dye-Sensitized Solar Cells
Researchers use This compound in the creation of dye-sensitized solar cells (DSSCs) . DSSCs are a cost-effective alternative to traditional silicon-based solar cells, offering the potential for building-integrated photovoltaics.
Pharmaceutical Research
This compound is also a building block in pharmaceutical research . It can be used to develop new medicinal compounds, including antiviral drugs and antibiotics, by introducing the bromophenyl moiety into bioactive molecules.
Chemical Sensing and Detection
In chemical sensing, This compound can be employed to construct chemical sensors . These sensors can detect the presence of various substances, which is crucial in environmental monitoring and industrial process control.
Advanced Material Synthesis
The acid is instrumental in the synthesis of advanced materials . For instance, it can be used to create high-performance polymers and composites with enhanced mechanical and thermal properties.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-3-(2-bromophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETRFEPZCAGEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345316 | |
Record name | 3-amino-3-(2-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117391-48-7 | |
Record name | 3-amino-3-(2-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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